



Part 1: Allosteric Inhibitors of Viral Non-Structural Proteins (NSPs)

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Compound of Interest					
Compound Name:	NSP-AS				
Cat. No.:	B3349236	Get Quote			

Introduction to Viral NSPs as Drug Targets

Non-structural proteins are encoded by the genomes of many viruses and are essential for viral replication, transcription, and evasion of the host immune system.[1][2] In the context of SARS-CoV-2, the virus responsible for COVID-19, there are 16 NSPs (NSP1 to NSP16) that are critical for the viral life cycle.[1] These proteins include proteases (NSP3, NSP5), RNA-dependent RNA polymerase (NSP12), helicase (NSP13), and methyltransferases (NSP10, NSP14, NSP16), making them attractive targets for antiviral drug development.[3][4] Allosteric inhibition of these NSPs offers a promising strategy to disrupt their function and, consequently, viral replication, potentially with a lower risk of resistance compared to active site inhibitors.

Discovery and Origin of Allosteric NSP Inhibitors

The discovery of allosteric inhibitors for viral NSPs has been largely driven by high-throughput screening of large compound libraries, often coupled with computational methods like virtual screening and molecular dynamics simulations.

One notable example is the discovery of allosteric inhibitors for the SARS-CoV-2 NSP10/NSP16 methyltransferase complex, which is crucial for capping viral RNA to evade host immune recognition. Researchers have computationally identified druggable allosteric sites on this complex and screened extensive chemical libraries to find potential inhibitors.

Similarly, allosteric sites have been identified on the SARS-CoV-2 main protease (Mpro or NSP5), a key enzyme in the viral replication cycle. X-ray screening of fragment libraries has



revealed compounds that bind to these allosteric sites, providing a starting point for the development of more potent inhibitors.

Quantitative Data on Allosteric NSP Inhibitors

The following table summarizes representative quantitative data for allosteric inhibitors of various SARS-CoV-2 NSPs.

Target NSP	Compound/Cla ss	Assay Type	IC50 / EC50 / KD	Reference
NSP10/NSP16 MTase	CHEMBL222912 1	Computational (Binding Energy)	-	
ZINC000009464 451	Computational (Binding Energy)	-		
SPECS AK- 91811684151	Computational (Binding Energy)	-		
NCI-ID = 715319	Computational (Binding Energy)	-		
NSP5 (Mpro)	Pelitinib	Antiviral Activity Assay	EC50 = 1.25 μM	_
ZINC4497834	BRET-based Mpro Biosensor	Inhibition Observed		
NSP13 Helicase	Lumacaftor	ATPase Activity Assay	IC50 ≈ 0.3 mM	_
Cepharanthine	ATPase Activity Assay	IC50 ≈ 0.4 mM		_
NSP14 MTase	NSC620333	Binding Affinity Assay	KD = 427 ± 84 nM	_

Experimental Protocols High-Throughput Virtual Screening (HTVS)



This computational method is used to screen large libraries of chemical compounds against a protein target with a known or predicted allosteric site.

- Target Preparation: A 3D structural model of the target NSP is obtained from crystallographic data or generated through homology modeling.
- Allosteric Site Identification: Computational tools are used to predict potential allosteric binding pockets on the protein surface.
- Compound Library Preparation: Large databases of chemical compounds (e.g., ZINC, ChEMBL) are formatted for docking.
- Molecular Docking: Each compound in the library is computationally "docked" into the identified allosteric site, and a scoring function is used to estimate the binding affinity.
- Hit Selection: Compounds with the best docking scores are selected for further experimental validation.

BRET-based Mpro Biosensor Assay

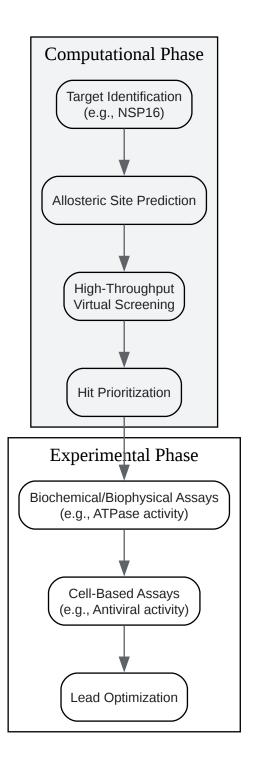
This in vitro assay is used to measure the activity of the SARS-CoV-2 main protease (Mpro) and the inhibitory effect of compounds.

- Biosensor Design: A biosensor is constructed with a specific cleavage site for Mpro flanked by a bioluminescent donor (e.g., luciferase) and a fluorescent acceptor.
- Cell Transfection: The biosensor is expressed in host cells.
- Compound Treatment: The cells are treated with the test compounds.
- Mpro Expression: Mpro is co-expressed in the cells, which then cleaves the biosensor.
- BRET Signal Measurement: Cleavage of the biosensor leads to a change in the Bioluminescence Resonance Energy Transfer (BRET) signal, which is measured using a luminometer. A decrease in the BRET signal indicates Mpro activity, and the restoration of the signal in the presence of a compound indicates inhibition.

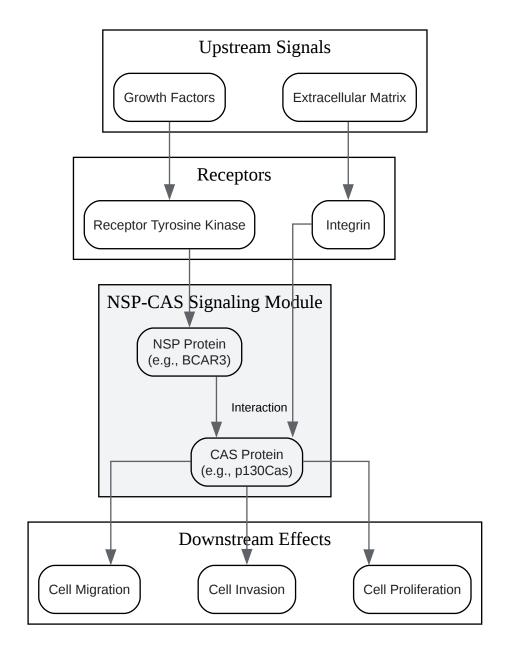


Visualization of Signaling Pathways and Workflows









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